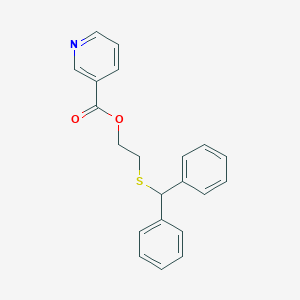

2-((Diphenylmethyl)thio)ethyl nicotinate

Beschreibung

Eigenschaften

CAS-Nummer |

101952-60-7 |

|---|---|

Molekularformel |

C21H19NO2S |

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

2-benzhydrylsulfanylethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |

InChI-Schlüssel |

GWKVFEMBJSLBIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |

Andere CAS-Nummern |

101952-60-7 |

Synonyme |

2-[(Diphenylmethyl)thio]ethyl=nicotinate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Ethyl Nicotinate Derivatives

a. Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)

- Structure: Incorporates a 4-chlorophenoxy group and an aminocarbonyl substituent at the pyridine ring’s 2-position.

- Key Differences: Unlike the diphenylmethylthio group in the target compound, this derivative has a chlorophenoxy-amide hybrid structure.

b. Ethyl 2-(Difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 6690-42-2)

- Structure : Features a difluoromethyl group at the 2-position and a 4-fluorophenyl group at the 6-position.

- Key Differences : Fluorine substituents increase metabolic stability and lipophilicity compared to the diphenylmethylthio group, which may affect pharmacokinetic properties in pharmaceutical applications .

c. 2-Bis(4-chlorophenoxy)-ethyl Nicotinate (Patent: US3786060)

- Structure: Contains two 4-chlorophenoxy groups attached to the ethyl chain.

- Key Differences: The chlorophenoxy groups introduce steric bulk and electron-withdrawing effects, contrasting with the sulfur-linked diphenylmethyl group in the target compound .

Thioether-Containing Nicotinate/Nicotinamide Analogues

a. 2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8)

- Structure : A nicotinamide derivative with a 4-methylphenylthio group at the 2-position.

- Key Differences: The amide (-CONH₂) replaces the ester (-COOEt) group, altering hydrogen-bonding capacity and solubility.

b. 2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1)

- Structure : An acetamide derivative with a diphenylmethylthio group.

- Key Differences: The absence of the nicotinate core distinguishes this compound, limiting direct comparison.

Heterocyclic and Salt Derivatives

a. Methyl 2-(1,4-Diazepan-1-yl)nicotinate (CAS 1227170-11-7)

- Structure : Includes a 1,4-diazepane ring fused to the pyridine core.

- Key Differences : The diazepane ring introduces basicity and conformational flexibility, contrasting with the rigid diphenylmethylthioethyl chain in the target compound. This structural variation may influence biological activity .

b. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS 1219981-10-8)

- Structure : A piperidine-containing ethyl nicotinate salt.

- Key Differences : The hydrochloride salt enhances water solubility, while the piperidinyl group introduces alkalinity, differing from the neutral diphenylmethylthioethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.